molecular formula C19H20FN5O B610709 SB 242235 CAS No. 193746-75-7

SB 242235

Cat. No.: B610709
CAS No.: 193746-75-7
M. Wt: 353.4 g/mol
InChI Key: PDTYLGXVBIWRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

SB-242235 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

SB-242235, also known as 4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine, is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase . The p38 MAP kinase is a crucial target due to its role in inflammatory responses and cell differentiation .

Mode of Action

SB-242235 interacts with its target, the p38 MAP kinase, by binding to it and inhibiting its activity . This inhibition prevents the activation of MAPKAP K2, a downstream effector of p38 MAP kinase . The compound’s interaction with its target leads to a dose-dependent inhibition of MAPKAP K2 activation .

Biochemical Pathways

The primary biochemical pathway affected by SB-242235 is the p38 MAP kinase pathway . By inhibiting the p38 MAP kinase, SB-242235 disrupts the normal functioning of this pathway, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects .

Pharmacokinetics

The pharmacokinetics of SB-242235 have been studied in preclinical models . The compound has demonstrated non-linear elimination kinetics, which manifested as a decrease in clearance with increasing dose . It also showed apparent oral bioavailability greater than 100% at high oral doses in rat and monkey .

Result of Action

The inhibition of p38 MAP kinase by SB-242235 leads to several molecular and cellular effects. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This results in a decrease in inflammation, as evidenced by a reduction in paw edema in rats with adjuvant-induced arthritis (AIA) . Furthermore, SB-242235 has been shown to exert a protective effect on joint integrity, as demonstrated by normalization of bone mineral density and improvements in joint integrity as assessed by MRI and micro-CT analysis .

Action Environment

The action of SB-242235 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of inflammatory mediators and environmental stresses

Biochemical Analysis

Biochemical Properties

SB-242235 has been shown to interact with the p38 MAP kinase in primary human chondrocytes . It dose-dependently inhibits the activation of MAPKAP K2, a downstream target of p38 MAP kinase, in human chondrocytes stimulated with IL-1β . This interaction is crucial in the regulation of inflammatory responses.

Cellular Effects

The effects of SB-242235 on cells are primarily mediated through its inhibition of the p38 MAP kinase pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and KC (murine IL-8) and COX-2 . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of SB-242235 involves its binding to the p38 MAP kinase, thereby inhibiting its activity . This inhibition prevents the activation of MAPKAP K2, a downstream target of p38 MAP kinase . This leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, SB-242235 has been shown to exhibit non-linear elimination kinetics, with a decrease in clearance with increasing dose and apparent oral bioavailability greater than 100% at high oral doses in rat and monkey .

Dosage Effects in Animal Models

In animal models, the effects of SB-242235 vary with different dosages. For instance, in rats with adjuvant-induced arthritis, it was found that SB-242235 inhibited paw edema at 30 mg/kg and 10 mg/kg per day by 56% and 33%, respectively .

Transport and Distribution

Given its molecular properties, it is likely to be distributed throughout the body following systemic administration .

Subcellular Localization

As an inhibitor of p38 MAP kinase, it is likely to be found wherever this kinase is localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-242235 involves multiple steps, starting from the appropriate pyrimidine and imidazole derivatives. The key steps include:

    Formation of the imidazole ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Substitution reactions: Introduction of the piperidine and fluorophenyl groups through nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group on the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction conditions, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

SB-242235 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the imidazole ring, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

    SB-239063: Another p38 MAPK inhibitor with similar properties but different potency and selectivity.

    Pamapimod: A p38 MAPK inhibitor used in clinical trials for rheumatoid arthritis.

    BIRB 796: A highly potent p38 MAPK inhibitor with a different chemical structure.

Uniqueness

SB-242235 is unique due to its high selectivity for p38 MAPK and its potent inhibitory effects. It has shown significant efficacy in preclinical models of inflammatory diseases, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTYLGXVBIWRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026008
Record name 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193746-75-7
Record name 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB 242235
Reactant of Route 2
SB 242235
Reactant of Route 3
SB 242235
Reactant of Route 4
Reactant of Route 4
SB 242235
Reactant of Route 5
Reactant of Route 5
SB 242235
Reactant of Route 6
SB 242235

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.